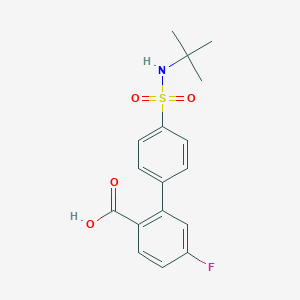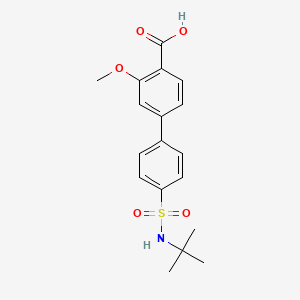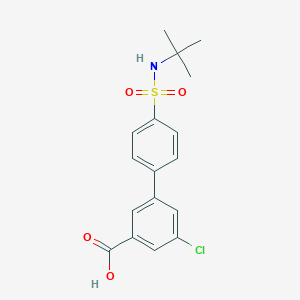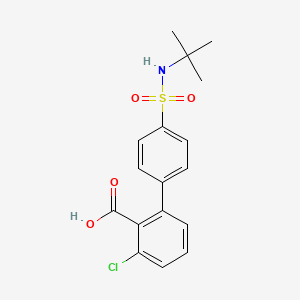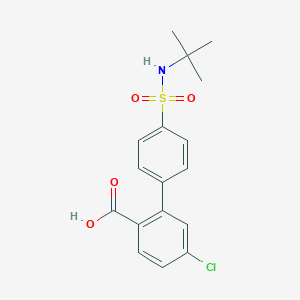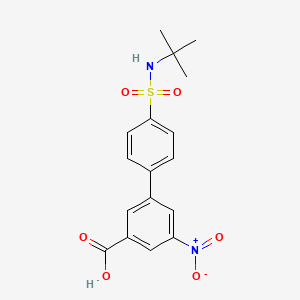
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid (3-t-BuS-5-NBP) is an organic compound that falls under the category of nitrobenzoic acid derivatives and is widely used in scientific research. It is a highly reactive compound that is used to synthesize various other compounds and has a wide range of applications in research.
Wissenschaftliche Forschungsanwendungen
3-t-BuS-5-NBP is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various other compounds, such as 4-t-Butylsulfamoylphenyl-5-nitrobenzoates, which are used as inhibitors of enzymes. It is also used as a starting material for the synthesis of other nitrobenzoic acid derivatives with potential therapeutic applications. Furthermore, 3-t-BuS-5-NBP has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Wirkmechanismus
The exact mechanism of action of 3-t-BuS-5-NBP is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BuS-5-NBP are not fully understood, but it is believed to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to scavenge reactive oxygen species and prevent oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-t-BuS-5-NBP has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized in a two-step process. It is also relatively inexpensive and readily available. However, it has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metals.
Zukünftige Richtungen
There are several potential future directions for 3-t-BuS-5-NBP research. For example, further research could be conducted to determine its exact mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on its potential use as a catalyst in organic reactions and its potential to form stable complexes with other compounds. Finally, research could be conducted to determine its potential toxicity and its potential to interact with other drugs or compounds.
Synthesemethoden
3-t-BuS-5-NBP can be synthesized in a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylphenol with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzene, which is then oxidized with aqueous hydrogen peroxide to form 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(9-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBOZMLMIYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





